molecular formula C11H14ClNO3 B13494767 methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride

methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride

Katalognummer: B13494767
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: VPXFOPTVSIVORY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound has a molecular weight of 243.69 g/mol and is typically found in a powdered form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the palladium-mediated cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the benzopyran ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted benzopyran compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the amino group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to other benzopyran derivatives.

Eigenschaften

Molekularformel

C11H14ClNO3

Molekulargewicht

243.68 g/mol

IUPAC-Name

methyl 3-amino-3,4-dihydro-2H-chromene-5-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10;/h2-4,7H,5-6,12H2,1H3;1H

InChI-Schlüssel

VPXFOPTVSIVORY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2CC(COC2=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.